2-Aminobenzhydrazide
Overview
Description
2-Aminobenzhydrazide is an organic compound with the linear formula H2NC6H4CONHNH2 . It has a molecular weight of 151.17 .
Synthesis Analysis
The synthesis of hydrazones, which includes this compound, can be achieved by combining suitable aldehydes with four hydrazides . The process involves solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The linear formula of this compound is H2NC6H4CONHNH2 . The molecular weight of this compound is 151.17 .Chemical Reactions Analysis
Hydrazones, including this compound, are prepared by the condensation reaction of an appropriate hydrazide and aldehyde . Crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 121-125 °C (lit.) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Aminobenzhydrazide has been utilized as a precursor for the synthesis of various heterocyclic compounds, including Schiff bases and derivatives containing thiadiazole, oxadiazole, and triazole rings. These compounds were characterized using methods like melting point, FTIR spectroscopy, and elemental analysis (Hassan, 2010).
Antimicrobial Activities
Research involving the transition metal complexes of 3-methoxysalicylaldehyde-2-aminobenzhydrazide (H2L) demonstrated that these complexes exhibit significant antimicrobial activities. This was particularly evident when comparing the metal complexes to the free ligand, with the Cu(II) complex showing the highest activity among the tested compounds (Badiger et al., 2012).
DNA Repair Effect
This compound was found to stimulate the repair of bacterial DNA. This was demonstrated using a simple experimental scheme for screening chemical compounds that can activate DNA reparation in bacterial cells (Ivanov & Kulikov, 1982).
Polymer Synthesis
There have been advancements in the synthesis of ordered polymers using this compound. This includes the direct polycondensation of this compound with symmetric monomers to create ordered polymers, which was confirmed through 13C-NMR spectroscopy (Haba et al., 1998).
Spectroscopic and Chemical Investigations
Studies involving 2-Hydroxybenzhydrazied (a derivative of this compound) focused on its geometric optimization, vibrational spectral analysis, and the investigation of important chemical reactivity parameters. The molecule's antibacterial and antifungal activities were also studied using molecular docking program (Ramesh et al., 2020).
Corrosion Inhibition
Research has also been conducted on the use of hydrazones derived from this compound as corrosion inhibitors for mild steel in acidic media. The studies highlighted the scientific mechanism of adsorption of these derivatives and their effectiveness in protecting steel from corrosion (Lgaz et al., 2019).
Mechanism of Action
Safety and Hazards
2-Aminobenzhydrazide has been classified as causing eye irritation, skin irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Aminobenzhydrazide is involved in the synthesis of hydrazones, quinazolines, and Schiff bases . It reacts with suitable aldehydes to form these compounds . The nature of these interactions involves the formation of covalent bonds between the this compound and the aldehyde groups .
Cellular Effects
It is known that the compound plays a role in the synthesis of hydrazones and quinazolines, which have been reported to possess a broad spectrum of biological activities .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehydes to form hydrazones, quinazolines, and Schiff bases . This process involves the formation of covalent bonds, leading to changes in the molecular structure of the compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that the compound is involved in the synthesis of hydrazones, quinazolines, and Schiff bases .
Properties
IUPAC Name |
2-aminobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMSCBKWMQPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062051 | |
Record name | Benzoic acid, 2-amino-, hydrazide | |
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Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Aminobenzhydrazide | |
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Vapor Pressure |
0.00000314 [mmHg] | |
Record name | 2-Aminobenzhydrazide | |
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CAS No. |
1904-58-1 | |
Record name | 2-Aminobenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1904-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 2-amino-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904581 | |
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Record name | 2-Aminobenzhydrazide | |
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Record name | Benzoic acid, 2-amino-, hydrazide | |
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Record name | Benzoic acid, 2-amino-, hydrazide | |
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Record name | Anthranilohydrazide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.005 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Aminobenzhydrazide in chemical synthesis?
A1: this compound serves as a versatile building block for creating diverse heterocyclic compounds. Researchers frequently employ it to synthesize Schiff base ligands [, , ]. These ligands, characterized by their azomethine (C=N) group, exhibit remarkable coordination abilities with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II) []. This property makes them particularly valuable in developing metal complexes with potential applications in catalysis and biological fields. Furthermore, this compound reacts readily with compounds like phenyl isothiocyanate to yield derivatives containing important heterocycles like thiadiazoles, oxadiazoles, and triazoles []. These heterocyclic compounds are prominent in medicinal chemistry due to their diverse pharmacological activities.
Q2: How is the structure of this compound derivatives confirmed?
A2: Researchers rely on a combination of techniques to confirm the structure of newly synthesized this compound derivatives. Melting point determination offers an initial assessment of purity and identity []. Infrared (FTIR) spectroscopy provides crucial information about the functional groups present in the molecule, such as the characteristic stretching vibrations of the carbonyl (C=O) and amine (N-H) groups [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C{1H}, delivers detailed insights into the carbon and hydrogen framework of the molecule, confirming the connectivity and environment of individual atoms []. For unambiguous structural determination, particularly in the case of new derivatives, single-crystal X-ray diffraction analysis is often employed, providing a three-dimensional map of the molecule's structure [, ]. Finally, elemental analysis offers quantitative data about the elemental composition of the synthesized compounds, confirming their purity and verifying the proposed molecular formula [, ].
Q3: Has this compound been explored for any biological activities?
A3: Yes, recent research has delved into the potential of this compound-derived compounds for biological applications, specifically their inhibitory activity against the enzyme urease []. Urease is a key enzyme in various organisms, and inhibiting its activity has implications for treating conditions like peptic ulcers and other infections. Studies have demonstrated that metal complexes incorporating Schiff base ligands derived from this compound, particularly those containing copper, exhibit promising urease inhibitory activities, sometimes even surpassing the potency of standard inhibitors like thiourea [].
Q4: Can this compound-derived compounds act as catalysts?
A4: Research indicates that molybdenum(VI) complexes incorporating ligands derived from this compound can function as catalysts in oxidation reactions [, ]. Specifically, these complexes have demonstrated catalytic activity in the epoxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant []. The catalytic efficiency appears to be influenced by the structure of the complex, with dinuclear assemblies displaying superior activity compared to their mononuclear or polynuclear counterparts []. This difference in activity is attributed to the specific arrangement of ligands and their lability around the molybdenum center, impacting the interaction with reactants and intermediates during the catalytic cycle.
Q5: Are there any studies investigating the solid-state properties of this compound derivatives?
A5: Yes, several studies have explored the solid-state properties of this compound derivatives. Researchers have employed techniques like powder X-ray diffraction (PXRD) to analyze the crystal structure and identify different polymorphs or solvatomorphs, which are variations in the crystal packing and solvent content of the compound []. These variations can significantly influence the physicochemical properties of the compound, such as solubility, dissolution rate, and stability, ultimately impacting its performance in various applications. Moreover, computational chemistry techniques, including theoretical calculations and chemometric data analysis, have been applied to gain a deeper understanding of the reaction mechanisms, kinetics, and structural features influencing the formation of these solid-state forms [].
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